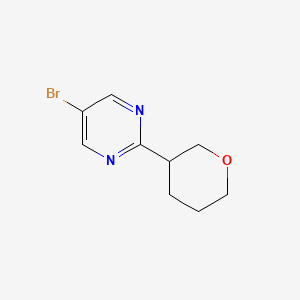

5-Bromo-2-(3-tetrahydropyranyl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(oxan-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-11-9(12-5-8)7-2-1-3-13-6-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJDOGOWEPQSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves a one-step cyclocondensation reaction between 2-bromomalonaldehyde and a tetrahydropyranyl-substituted amidine (Figure 1). This method, adapted from a Chinese patent (CN110642788A), leverages the inherent reactivity of 2-bromomalonaldehyde to form the pyrimidine ring while pre-installing the bromine atom at position 5.

Key Steps :

-

Solvent System : A protic acid solvent (e.g., glacial acetic acid) serves dual roles as a reaction medium and catalyst.

-

Temperature Gradient : Initial mixing at 60–90°C, followed by heating to 70–105°C to drive cyclization.

-

Additives : Molecular sieves (3 Å) adsorb water, shifting equilibrium toward product formation.

Example Synthesis :

-

Reactants :

-

2-Bromomalonaldehyde (15 g, 0.1 mol)

-

Tetrahydropyranylamidine (synthesized via reaction of 3-aminotetrahydropyran with acetonitrile under HCl)

-

-

Conditions :

-

Solvent: Glacial acetic acid (150 mL)

-

Temperature: 80°C (initial), 100°C (reflux)

-

Time: 5–8 hours (monitored by HPLC)

-

-

Workup :

-

Dilution with water, filtration, and sequential washing with ethanol and dichloromethane.

-

Neutralization with 5% NaOH, extraction, and drying yield the crude product.

-

-

Yield : ~40–45% (estimated based on analogous methyl-substituted product).

Characterization :

-

¹H NMR : Aromatic protons at δ 8.6–8.8 ppm (pyrimidine H-4 and H-6), tetrahydropyranyl protons as multiplet signals (δ 3.5–4.0 ppm for oxane ring).

-

MS (ESI+) : m/z 273.1 [M+H]⁺.

Post-Functionalization of Preformed Pyrimidine Derivatives

Bromination of 2-(3-Tetrahydropyranyl)Pyrimidine

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-tetrahydropyranyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl lithium compounds (RLi) or Grignard reagents (RMgX).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-bromo-2-(3-tetrahydropyranyl)pyrimidine typically involves the reaction of 2-bromomalonaldehyde with amidine compounds. This method is advantageous as it simplifies the preparation process and reduces costs, making it suitable for large-scale production in pharmaceutical applications . The compound's structure allows for modifications that enhance its biological activity, particularly through substitutions at the C-5 position of the pyrimidine ring.

Medicinal Chemistry Applications

This compound is part of a broader class of pyrimidine derivatives that have shown promising results in various therapeutic areas:

Anticancer Activity

Pyrimidines, including this compound, have been extensively studied for their anticancer properties. They act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases and phosphatidylinositol-3 kinases (PI3K). Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibitory effects against various cancer cell lines by targeting these pathways .

Antimicrobial Properties

Compounds like this compound have demonstrated efficacy against bacterial and parasitic infections. They inhibit the growth of pathogens such as Toxoplasma gondii and Pneumocystis carinii, showcasing their potential as antiparasitic agents .

CNS Activity

The compound may also exhibit central nervous system (CNS) activities, including anticonvulsant and analgesic effects. These activities are linked to its ability to modulate neurotransmitter systems or inhibit specific receptors involved in pain perception and seizure activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can significantly impact its biological activity:

| Modification | Effect |

|---|---|

| Carbonyl at C-2 | Enhances anticancer activity |

| Alkyl substitutions at C-5 | Varies potency against specific cancer types |

| Tetrahydropyranyl group | Increases solubility and bioavailability |

Studies have shown that specific substitutions can lead to compounds with improved selectivity and efficacy against cancer targets, providing insights for future drug design .

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyrimidine derivatives in clinical settings:

- Antitumor Activity : A study demonstrated that modified pyrido[2,3-d]pyrimidines inhibited the growth of prostate and colon cancer cells effectively, suggesting their potential as lead compounds for new anticancer therapies .

- Antimicrobial Efficacy : Research found that certain pyrimidine derivatives exhibited potent activity against resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism by which 5-Bromo-2-(3-tetrahydropyranyl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Crystallographic and Spectroscopic Data

- Crystal Packing : The pyrazolyl-substituted derivative (C₁₉H₁₄BrN₅O₂) forms dimers via C–H···N interactions and 1D chains through C–H···O contacts, with dihedral angles between rings ranging from 10.81° to 84.61° .

- NMR/HRMS : tert-Butylacetylene-substituted pyrimidine showed distinct ¹H NMR signals at δ 8.71 (s, 2H) and 1.36 (s, 9H), with HRMS confirming [M+H]⁺ at 239.0180 .

Biological Activity

5-Bromo-2-(3-tetrahydropyranyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a tetrahydropyranyl group, is part of a broader class of pyrimidines known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

Antifungal Activity

Pyrimidine derivatives, including this compound, have been evaluated for their antifungal properties. A study demonstrated that certain pyrimidine derivatives exhibited significant antifungal activity against various pathogens such as Botryosphaeria dothidea and Phomopsis sp. Notably, compounds structurally similar to this compound showed promising results with inhibition rates surpassing standard antifungal agents like Pyrimethanil .

Table 1: Antifungal Activity Comparison

| Compound Name | Pathogen | Inhibition Rate (%) | EC50 (µg/ml) |

|---|---|---|---|

| This compound | Phomopsis sp. | 100% | 10.5 |

| Pyrimethanil | Phomopsis sp. | 85.1% | 32.1 |

Antibacterial Activity

The antibacterial properties of pyrimidines are well-documented, with studies indicating that bromo-substituted pyrimidines can exhibit enhanced antibacterial effects . While specific data on this compound's antibacterial activity is limited, its structural analogs have shown significant efficacy against various bacterial strains.

Anticancer Activity

Pyrimidines are also recognized for their role as antimetabolites in cancer therapy. Compounds like 5-fluorouracil (5-FU), which are structurally related to pyrimidines, have been extensively used in cancer treatment due to their ability to interfere with DNA synthesis in cancer cells . Although direct studies on the anticancer activity of this compound are sparse, the broader class of pyrimidines demonstrates potential against multiple cancer cell lines.

Case Study: Antitumor Activity

In a recent study evaluating various pyrimidine derivatives for their antitumor effects, compounds exhibiting structural similarities to this compound were tested against several tumor cell lines. The results indicated that modifications in the pyrimidine structure could lead to enhanced cytotoxicity against specific cancer types .

The biological activities of pyrimidines can often be attributed to their ability to interfere with essential biological pathways. For instance, the inhibition of dihydrofolate reductase (DHFR) is a common mechanism through which many pyrimidine derivatives exert their anticancer effects . Further research into the specific mechanisms employed by this compound is necessary to fully understand its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(3-tetrahydropyranyl)pyrimidine?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A two-step approach is often employed:

Functionalization of pyrimidine : Introduce bromine at the 5-position using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C to minimize side reactions) .

Tetrahydropyran (THP) group introduction : Use Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed coupling to attach the THP moiety to the pyrimidine ring. THP protection is preferred due to its stability under basic/acidic conditions .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., THP ring protons appear as multiplets at δ 3.5–4.5 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., C–Br bond length ~1.89 Å) and dihedral angles (e.g., THP-pyrimidine dihedral ~10–15°) to validate stereochemistry .

- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₉H₁₀BrN₂O: 257.0058) ensures purity .

Q. What solvents and conditions are optimal for its reactivity studies?

- Polar aprotic solvents : DMF or DMSO are preferred for SNAr reactions due to their high dielectric constants.

- Temperature control : Reactions involving bromine substitution require low temperatures (≤50°C) to prevent THP ring opening .

Advanced Research Questions

Q. How can conflicting crystallographic data on dihedral angles be resolved?

Discrepancies in dihedral angles (e.g., 10.81° vs. 15° in different studies) arise from crystal packing forces or torsional strain. To address this:

Multiple crystal forms : Grow crystals in varying solvents (e.g., ethanol vs. hexane) to assess polymorphism .

DFT calculations : Compare experimental angles with computational models (B3LYP/6-31G*) to identify environmental effects .

Q. What strategies improve reaction yields in THP-protected pyrimidines?

Q. How does the compound’s instability in protic solvents affect experimental design?

The THP group hydrolyzes in acidic/water-rich environments, leading to decomposition. Mitigation strategies include:

Q. What computational methods predict its electronic properties for drug discovery?

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to assess reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Methodological Considerations

Q. Handling and Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.